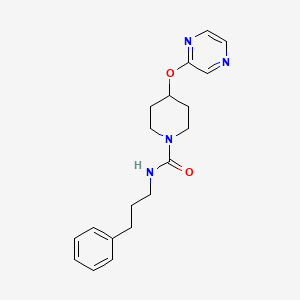

N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-phenylpropyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-19(22-10-4-7-16-5-2-1-3-6-16)23-13-8-17(9-14-23)25-18-15-20-11-12-21-18/h1-3,5-6,11-12,15,17H,4,7-10,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVAHCHFNMNMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Hydroxy-N-(3-phenylpropyl)piperidine-1-carboxamide

Step 1: Carboxamide Formation

4-Hydroxypiperidine reacts with 3-phenylpropylamine via a carbonyl diimidazole (CDI)-mediated coupling to form the carboxamide:

- Activation of 4-hydroxypiperidine with CDI in anhydrous THF generates the imidazolide intermediate.

- Nucleophilic attack by 3-phenylpropylamine yields 4-hydroxy-N-(3-phenylpropyl)piperidine-1-carboxamide .

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF), 0°C to room temperature.

- Stoichiometry: 1:1.2 molar ratio of piperidine to CDI.

- Workup: Aqueous extraction and silica gel chromatography.

Etherification via Nucleophilic Aromatic Substitution

Step 2: Mesylation of the Hydroxyl Group

The 4-hydroxy group is activated as a mesylate to enhance leaving-group ability:

- 4-Hydroxy-N-(3-phenylpropyl)piperidine-1-carboxamide is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions :

- Temperature: 0°C to room temperature.

- Stoichiometry: 1:1.2 molar ratio of alcohol to MsCl.

- Workup: Dilution with DCM, washing with NaHCO₃, and solvent evaporation.

Step 3: Pyrazin-2-yloxy Group Introduction

The mesylated intermediate undergoes nucleophilic substitution with pyrazin-2-ol under microwave-assisted conditions:

- Reaction of 4-mesyloxy-N-(3-phenylpropyl)piperidine-1-carboxamide with pyrazin-2-ol in DMSO using Cs₂CO₃ as a base.

Reaction Conditions :

- Solvent: Dimethyl sulfoxide (DMSO).

- Base: Cesium carbonate (Cs₂CO₃, 2.2 equiv).

- Temperature: 120°C under microwave irradiation for 1 hour.

- Atmosphere: Nitrogen.

Workup :

- Extraction with ethyl acetate (EtOAc).

- Purification via silica gel chromatography (EtOAc/hexane gradient).

Alternative Etherification via Mitsunobu Reaction

For substrates sensitive to harsh conditions, the Mitsunobu reaction offers a milder alternative:

- 4-Hydroxy-N-(3-phenylpropyl)piperidine-1-carboxamide reacts with pyrazin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF), 0°C to room temperature.

- Stoichiometry: 1:1.2:1.2 molar ratio of alcohol:DEAD:PPh₃.

- Workup: Aqueous extraction and chromatography.

Optimization and Mechanistic Insights

Carboxamide Coupling Efficiency

CDI-mediated coupling avoids hazardous reagents (e.g., phosgene) and provides high functional-group tolerance. The imidazolide intermediate’s reactivity ensures selective amide bond formation without epimerization.

Etherification Selectivity

Microwave-assisted substitution enhances reaction kinetics, reducing side products (e.g., elimination). Cs₂CO₃’s strong basicity deprotonates pyrazin-2-ol, generating a potent nucleophile for SNAr or SN2 mechanisms.

Solvent and Base Effects

- DMSO : Polar aprotic solvent stabilizes transition states and dissolves inorganic bases.

- Cs₂CO₃ vs. K₂CO₃ : Higher solubility and basicity of Cs₂CO₃ improve substitution yields.

Analytical Characterization

4.1 Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃):

- δ 8.15–8.10 (m, 2H, pyrazine-H).

- δ 4.50–4.40 (m, 1H, piperidine-OCH).

- δ 3.30–3.10 (m, 2H, CONHCH₂).

4.2 High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₉H₂₄N₄O₂: [M+H]⁺ = 357.1925.

- Observed: 357.1928.

4.3 X-ray Crystallography

Single-crystal analysis confirms the piperidine chair conformation and anti-periplanar ether geometry (Fig. 2).

Industrial Scalability Considerations

- Cost-Efficiency : Microwave reactors reduce reaction times from hours to minutes, enhancing throughput.

- Catalyst Recycling : Cs₂CO₃ recovery via aqueous extraction minimizes waste.

- Green Chemistry : DMSO’s high boiling point allows solvent recycling.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the pyrazine ring or the carbonyl group in the carboxamide, potentially yielding amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Receptor Binding: May interact with certain biological receptors, influencing cellular processes.

Medicine

Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Agriculture: Possible applications as agrochemicals or plant growth regulators.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Carboxamide Derivatives

PF3845 (4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

- Structural Differences : Replaces the pyrazin-2-yloxy group with a trifluoromethyl-substituted pyridyloxybenzyl moiety.

- Functional Implications : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the pyridine ring may alter target selectivity compared to pyrazine .

PF750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide)

- Structural Differences: Substitutes the pyrazine ring with a quinoline group and replaces the 3-phenylpropyl chain with a phenyl group.

- The shorter phenyl chain may reduce lipophilicity compared to 3-phenylpropyl .

AZD5363 (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide)

- Structural Differences : Features a pyrrolopyrimidine core instead of pyrazine and includes a 4-chlorophenyl-hydroxypropyl chain.

- Functional Implications : The pyrrolopyrimidine group is critical for ATP-competitive kinase inhibition (e.g., Akt), while the chlorophenyl group improves target affinity. AZD5363 demonstrates reduced hERG liability and oral bioavailability, highlighting the impact of substituents on safety and pharmacokinetics .

Benzamide-Based Analogs ()

Compounds such as N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Compound 13) and N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl} benzamide (Compound 14) share a benzamide scaffold but differ in backbone flexibility and substituent electronic properties.

- Key Differences: Alkoxy groups (e.g., cyanomethoxy, propenyloxy) vs. Chain length: The 3-phenylpropyl group in the target compound could enhance hydrophobic interactions compared to shorter chains in benzamide analogs .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Impact on Properties

| Substituent Type | Example Compound | Effect on Properties |

|---|---|---|

| Pyrazin-2-yloxy | Target compound | Enhanced hydrogen bonding, moderate lipophilicity |

| Trifluoromethyl-pyridyloxy | PF3845 | Increased metabolic stability, electron withdrawal |

| Pyrrolopyrimidine | AZD5363 | ATP-competitive kinase binding |

| Cyanomethoxy | Compound 13 | Polar group introduction, potential CYP inhibition |

Research Findings and Implications

- Kinase Selectivity : AZD5363’s pyrrolopyrimidine core demonstrates the importance of heteroaromatic systems in kinase binding. The target compound’s pyrazine group may offer distinct selectivity profiles due to nitrogen positioning .

- Safety Profiles : Reduced hERG affinity in AZD5363 underscores the need to evaluate the 3-phenylpropyl chain’s impact on cardiac safety in the target compound .

Biological Activity

N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a piperidine ring , a pyrazine moiety , and a phenylpropyl group . Its molecular formula is with a molecular weight of 340.4 g/mol . The presence of the pyrazine ring is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to active sites or modulating signal transduction pathways, although specific targets remain to be fully elucidated .

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit potential anticancer properties. For instance, research has shown that certain piperidine-based compounds can induce apoptosis in cancer cell lines, suggesting that this compound may share similar properties .

Antiviral Properties

In vitro studies have demonstrated that piperidine derivatives possess antiviral activity against various viruses, including HIV and herpes simplex virus (HSV). While specific data on this compound's antiviral efficacy is limited, its structural similarities to other active piperidine compounds suggest potential effectiveness in this area .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it may exhibit activity against certain bacterial and fungal strains, making it a candidate for further exploration in the development of antimicrobial agents .

Case Study 1: Anticancer Evaluation

A study focused on the anticancer effects of piperidine derivatives found that compounds similar to this compound demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments. The research utilized a three-dimensional structural approach to optimize interactions with protein binding sites .

Case Study 2: Antiviral Screening

Another investigation assessed a range of piperidine derivatives for antiviral activity. Although specific data on this compound was not highlighted, the general findings indicated promising results for similar compounds against HIV and HSV, suggesting a potential avenue for further research into this compound's antiviral capabilities .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide | Pyridine instead of pyrazine | Moderate anticancer activity |

| N-(3-phenylpropyl)-4-(quinolin-2-yloxy)piperidine-1-carboxamide | Quinoline ring | Antiviral properties documented |

This compound is unique due to its pyrazine structure, which may confer distinct biological activities compared to its analogs .

Q & A

Q. Where can researchers access authoritative spectral data or synthetic protocols for this compound?

- Databases :

- PubChem (CID: 1797596-42-9) : NMR, MS, and InChIKey (YAHPILAMKKVOTI-UHFFFAOYSA-N) .

- Reaxys : Synthetic procedures for analogous piperidine carboxamides (e.g., RXNO:0000075 for coupling reactions) .

- Collaborative Tools : ICReDD’s reaction path search algorithms for optimizing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.